Class-Level IKK2 Inhibitory Activity from Indole-2-Carboxamide Patent Family
The parent patent family for indole-2-carboxamides, which encompasses the structural scaffold of the target compound, claims general IKK2 inhibitory activity. However, the specific example N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide is not a named example, and no individual IC50 value is publicly disclosed for it in the accessible patent documents [1]. This class-level inference suggests potential IKK2 activity, but cannot be quantified for this specific compound.
| Evidence Dimension | IKK2 Inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Various patent examples (e.g., unnamed indole-2-carboxamides) reportedly inhibited IKK2, but no specific data linked to the target compound |
| Quantified Difference | Unquantifiable |
| Conditions | Patent-level claims, no specific assay data available for this compound |
Why This Matters
This evidence is insufficient for procurement differentiation. A user would be relying solely on structural analogy, which is a weak basis for selecting this compound over a well-characterized IKK2 inhibitor with published potency and selectivity data.
- [1] Kerns, J. K., Lindenmuth, M., Lin, X., Nie, H., & Thomas, S. M. (2007). Chemical Compounds (U.S. Patent Application No. US20070254873 A1). U.S. Patent and Trademark Office. View Source
